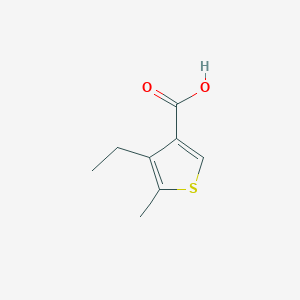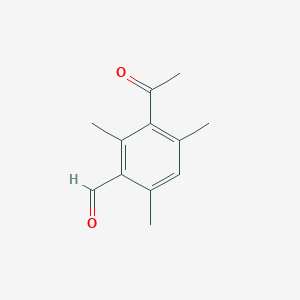![molecular formula C12H19NO B1273424 N-[2-(4-methoxyphenyl)ethyl]propan-2-amine CAS No. 884497-51-2](/img/structure/B1273424.png)
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is an organic compound with the molecular formula C12H19NO. It is also known by other names such as N-(4-methoxyphenethyl)isopropylamine and N-(4-methoxyphenethyl)-2-propanamine . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and an amine group. It has a molecular weight of 193.29 g/mol and a density of 0.943 g/cm³ .
Mechanism of Action
Target of Action
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, also known as N-(4-Methoxyphenethyl)isopropylamine, primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
N-(4-Methoxyphenethyl)isopropylamine interacts with its target by inhibiting the action of monoamine oxidase. This enzyme is responsible for the deamination of both tyramine and tryptamine . By inhibiting this enzyme, N-(4-Methoxyphenethyl)isopropylamine can increase the levels of these monoamines in the body.
Biochemical Pathways
The primary biochemical pathway affected by N-(4-Methoxyphenethyl)isopropylamine is the monoamine pathway . By inhibiting monoamine oxidase, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the body. This can have downstream effects on various physiological processes, including mood regulation and response to stress.
Pharmacokinetics
Based on general principles of pharmacokinetics , we can infer that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its chemical structure, route of administration, and the individual’s metabolic rate
Result of Action
The molecular and cellular effects of N-(4-Methoxyphenethyl)isopropylamine’s action primarily involve an increase in the levels of monoamines in the body. This can lead to changes in neurotransmission and potentially influence various physiological processes, including mood and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Methoxyphenethyl)isopropylamine. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially influence the compound’s efficacy through drug-drug interactions .
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 4-methoxyphenethylamine with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like toluene under reflux conditions. After completion, the reaction mixture is cooled, and the product is isolated by distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine has several scientific research applications:
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound has a similar structure but lacks the isopropyl group attached to the amine.
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: This compound has an ethyl group instead of an isopropyl group attached to the amine.
Phenethylamine: A simpler structure with only a phenyl ring and an ethylamine chain, lacking the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDGSSUOBSVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392944 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-51-2 | |
| Record name | 4-Methoxy-N-(1-methylethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)


![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)







![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

